molecular formula C24H26ClN5OS B2548822 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-74-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2548822
CAS RN: 898367-74-3
M. Wt: 468.02
InChI Key: GICUXCSMOJDNHR-UHFFFAOYSA-N
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Description

The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . The International Chemical Identifier (InChI) for a similar compound is provided as "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2H-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-one”, has been reported . The molecular weight is 372.9 g/mol, and it has a formal charge of +1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve metal-catalyzed reactions . Transition metals, including iron, nickel, and ruthenium, serve as catalysts in the synthesis of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound has a yield of 83%, melting point of 200–202 °C, and an IR (Nujol) of 2550 (S-H), 1355 cm −1 (N = N) .

Scientific Research Applications

Antimicrobial Activities

The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, demonstrating that certain derivatives possess moderate to good antimicrobial properties against test microorganisms. This includes efforts to develop compounds with enhanced antimicrobial efficacy through structural modifications of the 1,2,4-triazole core (H. Bektaş et al., 2007).

Anti-Diabetic Applications

Research on triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds were assessed for their insulinotropic activities and antioxidant properties, highlighting their potential as effective anti-diabetic drugs (B. Bindu et al., 2019).

Antihypertensive and Diuretic Activities

A series of compounds structurally related to the query compound were synthesized and screened for antihypertensive and diuretic activities, with one specific derivative showing potential for antihypertensive applications based on studies in spontaneously hypertensive rats (W. E. Meyer et al., 1989).

Antagonist Activity for Neurological Disorders

Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione have been investigated for their antagonist activities against the 5-HT2 and alpha 1 receptors. This research is significant for developing treatments for neurological disorders, such as depression and anxiety (Y. Watanabe et al., 1992).

Antifungal and Solubility Characteristics

Novel antifungal compounds within the 1,2,4-triazole class have been synthesized, with their solubility thermodynamics and partitioning processes in biologically relevant solvents being studied. This research underscores the importance of physicochemical properties in the development of antifungal medications (T. Volkova et al., 2020).

properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICUXCSMOJDNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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